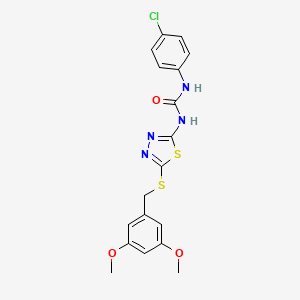

1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S2/c1-25-14-7-11(8-15(9-14)26-2)10-27-18-23-22-17(28-18)21-16(24)20-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPSQJCUUWBDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Substitution Reaction: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Urea Formation: The final step involves the reaction of the substituted thiadiazole with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Impact of Substituents on Activity

- Electron-Withdrawing vs. Electron-Donating Groups :

The dichlorobenzyl (Cl) and methoxybenzyl (OCH₃) substituents in compounds exhibit potent anticonvulsant activity (ED₅₀ < 3 μmol/kg). The target compound’s 3,5-dimethoxybenzyl group may enhance binding affinity through hydrogen bonding or π-π interactions compared to halogenated analogs . - Alkyl vs. Aromatic Substituents :

The ethyl-substituted analog () has a lower molecular weight (282.75 g/mol) but lacks reported activity, suggesting aromatic or complex substituents are critical for efficacy . - Bulky Substituents :

The adamantyl group () introduces significant hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Structural Considerations

- Methoxy groups may improve solubility compared to halogens.

- Conformational Flexibility : The styryl (ethenyl) group in introduces rigidity, which could stabilize binding to planar enzyme pockets .

Biological Activity

1-(4-Chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS Number: 922698-26-8) is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 436.9 g/mol. The structure features a thiadiazole ring, which is known for its biological significance in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₄O₃S₂ |

| Molecular Weight | 436.9 g/mol |

| CAS Number | 922698-26-8 |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of thiadiazole derivatives that displayed potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with similar structures have shown promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives with modifications at the thiadiazole ring exhibited enhanced activity due to increased lipophilicity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety plays a crucial role in interacting with cellular targets involved in key biochemical pathways. Studies suggest that these compounds may inhibit critical enzymes or interfere with DNA synthesis in cancer cells .

Case Studies and Research Findings

- Antibacterial Activity : A recent study synthesized several thiadiazole derivatives and tested their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on bacterial growth with varying degrees of potency depending on structural modifications .

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 and HepG2 cell lines revealed that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil. This suggests a potential for developing new anticancer agents based on the thiadiazole framework .

Q & A

Basic Synthesis

Q: What is the optimal synthetic route for preparing 1-(4-chlorophenyl)-3-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)urea? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a 1,3,4-thiadiazole-2-amine derivative with an isocyanate-bearing aryl group. For example:

- Step 1: Prepare the 5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine intermediate by reacting 3,5-dimethoxybenzyl mercaptan with 2-amino-1,3,4-thiadiazole under reflux in an inert solvent (e.g., DMF or THF) with a base (e.g., triethylamine) .

- Step 2: React the intermediate with 4-chlorophenyl isocyanate in dichloromethane at 0–25°C for 12–24 hours. Purify via recrystallization (e.g., methanol/water) .

Structural Characterization

Q: What analytical methods are recommended for confirming the compound’s structure and purity? A:

- Single-crystal X-ray diffraction provides definitive structural confirmation, revealing bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., planar arrangement of thiadiazole, chlorophenyl, and styryl rings) .

- FTIR identifies functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, thiadiazole C-S absorption at ~650 cm⁻¹) .

- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (ESI-MS) confirms molecular weight .

Basic Biological Activity

Q: What in vitro methods are used to assess its antibacterial activity? A: The well diffusion assay is standard:

- Prepare bacterial lawns (e.g., E. coli, S. aureus) on agar plates.

- Add compound solutions (10–100 µg/mL in DMSO) to wells.

- Measure inhibition zones after 24-hour incubation (37°C). Compare to controls (e.g., ciprofloxacin) .

Advanced Synthesis Optimization

Q: How can reaction yields be improved while minimizing byproducts? A:

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions .

- Catalysis : Use CuI or Pd(PPh₃)₄ for thiol-thiadiazole coupling, improving regioselectivity .

- Ultrasonic irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and increases yield by 15–20% .

Data Contradiction Analysis

Q: How to resolve discrepancies in bioactivity data across studies? A:

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing -Cl vs. -OCH₃ on the benzyl group) using analogues from literature .

- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), solvent purity, and DMSO concentration (<1% v/v) .

- Dose-response curves : Use IC₅₀/EC₅₀ values instead of single-dose data to account for potency variations .

Computational Modeling

Q: How can molecular docking predict interactions with bacterial targets? A:

- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, based on thiadiazole-urea derivatives’ known mechanisms .

- Software : Use AutoDock Vina or Schrödinger Suite.

- Key parameters :

Safety Assessment

Q: What methodologies evaluate mutagenic or cytotoxic risks in early research? A:

- In silico tools : Use Derek Nexus or ProTox-II to predict mutagenicity (Ames test alerts) and organ toxicity .

- In vitro assays :

- Ames test (TA98 strain ± metabolic activation).

- MTT assay on HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low cytotoxicity) .

Advanced Structural Analysis

Q: How are intermolecular interactions in the crystal lattice analyzed? A:

- Hydrogen-bonding networks : Identify N–H⋯N and C–H⋯O interactions using Mercury software. For the title compound, centrosymmetric ribbons form R₂²(8) and R₂²(14) graph-set motifs .

- Dihedral angles : Calculate planarity between thiadiazole and substituent rings (<10° deviation indicates conjugation) .

Stability Profiling

Q: How to assess stability under varying pH and temperature conditions? A:

- Forced degradation : Incubate at 40–80°C (solid state) or in buffers (pH 1–13) for 24 hours.

- HPLC monitoring : Track degradation products (e.g., hydrolysis of urea to amine) .

Mechanism of Action Elucidation

Q: What strategies confirm the compound’s antibacterial mechanism? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.